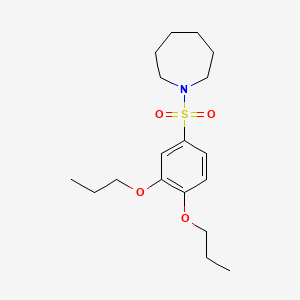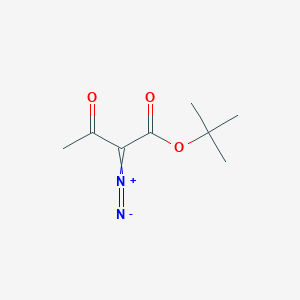
(2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol is an organic compound characterized by the presence of multiple hydroxyl groups and ethylsulfanyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable pentane derivative that contains the necessary hydroxyl groups.
Introduction of Ethylsulfanyl Groups: The ethylsulfanyl groups are introduced through a nucleophilic substitution reaction, where an ethylsulfanyl anion reacts with the pentane derivative.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethyl sulfoxide or tetrahydrofuran are commonly used. The reaction temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:
Batch Reactors: Using large batch reactors to accommodate the increased volume of reactants.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium ethoxide in ethanol at reflux temperature.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
(2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol is used as a building block in organic synthesis. Its multiple functional groups allow for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biomolecules. It may serve as a model compound for studying the effects of sulfanyl groups in biological systems.
Medicine
The compound’s unique structure makes it a candidate for drug development. Researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases where sulfanyl-containing compounds have shown efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which (2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl groups can form covalent bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4R)-5-sulfanylpentane-1,2,3,4-tetrol: This compound lacks the ethyl groups but shares the sulfanyl and hydroxyl functionalities.
(2R,3S,4R)-5-(ethylamino)pentane-1,2,3,4-tetrol: This compound contains an ethylamino group instead of ethylsulfanyl groups.
(2R,3S,4R)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol: This compound has an anilino group with additional methyl substitutions.
Uniqueness
(2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol is unique due to the presence of two ethylsulfanyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
(2R,3S,4R)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQLWYVNJTUXNP-GJMOJQLCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(CO)O)O)O)SCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC([C@@H]([C@H]([C@@H](CO)O)O)O)SCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



